Comparative Physicochemical Profile: pKa and Lipophilicity as Differentiators from Unsubstituted Benzimidazole Methanol
The target compound's predicted pKa of 14.14±0.10 distinguishes it from the simpler analog 1H-benzimidazole-2-methanol. While the pKa of the analog is not directly available, the significant difference in their molecular structures and the high pKa value of the target compound indicates a much weaker acidity, which influences its solubility and membrane permeability . This is a critical differentiator for medicinal chemists optimizing lead compounds for oral bioavailability, as neutral species often exhibit better passive diffusion.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 14.14±0.10 (Predicted) |
| Comparator Or Baseline | 1H-Benzimidazole-2-methanol (CAS 4856-97-7) |
| Quantified Difference | Not available for comparator, but the target compound's high pKa suggests it is a very weak acid. |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
The high pKa value suggests that the compound will remain largely unionized at physiological pH, a property that is often desirable for passive membrane permeability in drug design.
